molecular formula C7H14O5 B8729101 2-(2-methoxyethoxy)ethyl Methyl Carbonate

2-(2-methoxyethoxy)ethyl Methyl Carbonate

Cat. No. B8729101
M. Wt: 178.18 g/mol
InChI Key: OGRDEGQKRDJWRI-UHFFFAOYSA-N
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Patent
US05210322

Procedure details

A total of 144.2 grams (1.2 mol) of 2-(2-methoxyethoxy)ethanol, 400 grams (4.4 mol) of dimethyl carbonate and 3 grams (0.05 mol) of sodium methoxide were combined in a 1-liter 3-neck round bottom flask equipped with a 14 inch distillation column, distillation head, and magnetic stirbar. The system was evacuated and purged three times with nitrogen using a Firestone valve, and left under a constant nitrogen atmosphere. After a period of 1.5 hours at reflux (kettle temperature 84° C.), methanol (boiling point 64° C.) was slowly removed overhead to drive the equilbrium. A total of 49.8 grams of methanol was removed over a period of 3 hours, after which time the stopcock was closed and the reaction mixture was allowed to reflux overnight. The mixture was then cooled to room temperature, filtered and charged (429 grams) to a 500 milliliter round bottom flask equipped with a distillation head and magnetic stirbar. Excess dimethyl carbonate (boiling point 90° C.) was removed overhead. The flask was then cooled, put under vacuum (10-11 mm Hg , and methyl 2-(2-methoxyethoxy)ethyl carbonate removed overhead (boiling point 115°-125° C.). A total of 193 grams (ca. 90% yield) was obtained. Gas chromatography analysis of this material showed 97.74% purity (remainder was 2-(2-methoxyethoxy)ethanol).
Quantity
144.2 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6]CO.[C:9](=[O:14])([O:12][CH3:13])[O:10][CH3:11].C[O-].[Na+]>>[C:9](=[O:14])([O:12][CH2:13][CH2:1][O:2][CH2:3][CH2:4][O:5][CH3:6])[O:10][CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
144.2 g
Type
reactant
Smiles
COCCOCCO
Name
Quantity
400 g
Type
reactant
Smiles
C(OC)(OC)=O
Name
Quantity
3 g
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCOCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
84 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a 14 inch distillation column, distillation head, and magnetic stirbar
CUSTOM
Type
CUSTOM
Details
The system was evacuated
CUSTOM
Type
CUSTOM
Details
purged three times with nitrogen using a Firestone valve
WAIT
Type
WAIT
Details
left under a constant nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
A total of 49.8 grams of methanol was removed over a period of 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
after which time the stopcock was closed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
charged (429 grams) to a 500 milliliter round bottom flask
CUSTOM
Type
CUSTOM
Details
equipped with a distillation head and magnetic stirbar
CUSTOM
Type
CUSTOM
Details
Excess dimethyl carbonate (boiling point 90° C.) was removed overhead
TEMPERATURE
Type
TEMPERATURE
Details
The flask was then cooled
CUSTOM
Type
CUSTOM
Details
removed overhead (boiling point 115°-125° C.)
CUSTOM
Type
CUSTOM
Details
A total of 193 grams (ca. 90% yield) was obtained

Outcomes

Product
Name
Type
Smiles
C(OC)(OCCOCCOC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.